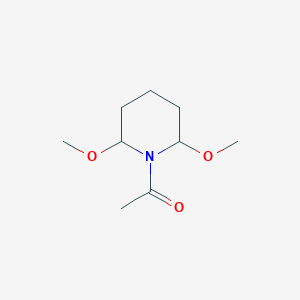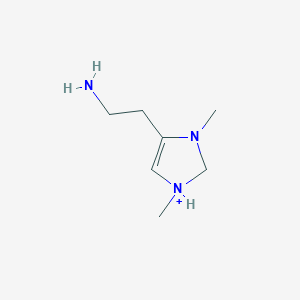
4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is a chemical compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of an imidazole ring substituted with an aminoethyl group and two methyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,3-dimethylimidazole with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazolium N-oxide derivatives.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of N-substituted imidazolium compounds.
科学的研究の応用
4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in chemical processes.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group.
4-(2-Aminoethyl)aniline: Used in chemical modification of biomolecules.
2-(4-Aminophenyl)ethylamine: Employed in the synthesis of pharmaceuticals.
Uniqueness
4-(2-Aminoethyl)-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its imidazolium core, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
65330-33-8 |
|---|---|
分子式 |
C7H16N3+ |
分子量 |
142.22 g/mol |
IUPAC名 |
2-(1,3-dimethyl-1,2-dihydroimidazol-1-ium-4-yl)ethanamine |
InChI |
InChI=1S/C7H15N3/c1-9-5-7(3-4-8)10(2)6-9/h5H,3-4,6,8H2,1-2H3/p+1 |
InChIキー |
PVYMLNINDKKQKN-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CN(C(=C1)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
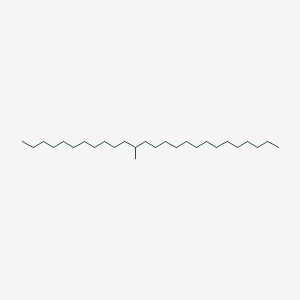
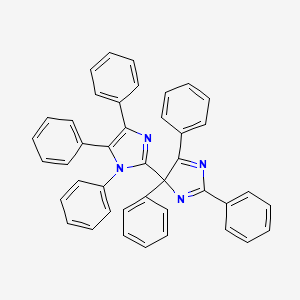
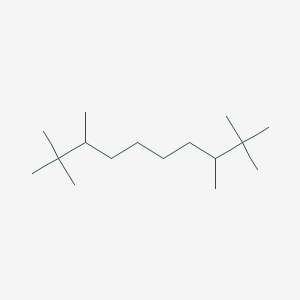
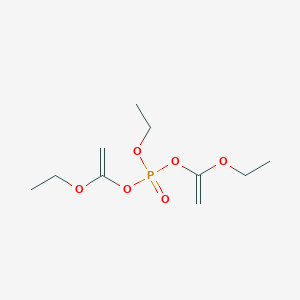
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
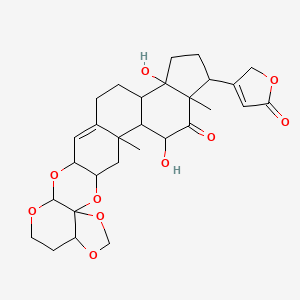
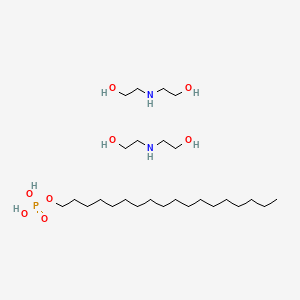
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
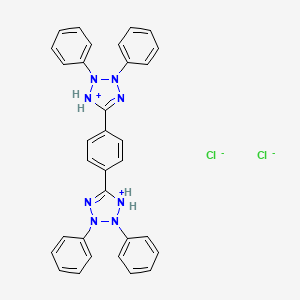
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
